molecular formula C12H12O3 B191235 7-Ethoxy-4-methylcoumarin CAS No. 87-05-8

7-Ethoxy-4-methylcoumarin

Cat. No.: B191235
CAS No.: 87-05-8
M. Wt: 204.22 g/mol
InChI Key: NKRISXMDKXBVRJ-UHFFFAOYSA-N
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Description

7-ethoxy-4-Methylcoumarin: (CAS Number: 87-05-8) is a fluorophore belonging to the coumarin family. It exhibits interesting properties due to its aromatic structure and functional groups. The compound’s chemical formula is C12H12O3 , with a molecular weight of 204.228 g/mol. It is a rare and unique chemical that has found applications in various scientific fields .

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of 7-ethoxy-4-Methylcoumarin. One common method involves the reaction of 4-methylcoumarin with ethyl bromide or ethyl iodide in the presence of a base (such as potassium carbonate) to yield the desired product. The reaction proceeds through an etherification process, resulting in the formation of the ethoxy group at the 7-position of the coumarin ring.

Reaction Conditions: The reaction conditions typically involve refluxing the reactants in an appropriate solvent (such as acetone or ethanol) for several hours. The resulting product can be purified by recrystallization or column chromatography.

Industrial Production Methods: While this compound is not commonly produced on an industrial scale, it is available from specialized chemical suppliers for research purposes. industrial-scale production methods are limited due to its rarity and specific applications.

Chemical Reactions Analysis

Reactivity: 7-ethoxy-4-Methylcoumarin is susceptible to various chemical reactions, including:

    Oxidation: It can undergo oxidation reactions, leading to the formation of various oxidation products.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol derivative.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO) or hydrogen peroxide (HO) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) can be employed.

    Substitution: Alkyl halides or other nucleophiles can replace the ethoxy group.

Major Products: The major products depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction produces the corresponding alcohol.

Scientific Research Applications

7-ethoxy-4-Methylcoumarin serves as a valuable tool in scientific research:

    Cytochrome P450 Substrate: It is used to monitor the functional activity of cytochrome P450 enzymes, including CYP1A1, CYP2B4, and CYP2B6.

Mechanism of Action

The exact mechanism by which 7-ethoxy-4-Methylcoumarin exerts its effects is not fully elucidated. its fluorescence properties make it useful for studying enzyme activity and drug interactions. It likely interacts with specific molecular targets and pathways within cells.

Comparison with Similar Compounds

While 7-ethoxy-4-Methylcoumarin is unique due to its ethoxy substitution at the 7-position, other coumarin derivatives exist. Some similar compounds include 4-Methylcoumarin, 7-Hydroxy-4-Methylcoumarin, and 7-Ethyl-4-Methylcoumarin.

Properties

IUPAC Name

7-ethoxy-4-methylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H12O3/c1-3-14-9-4-5-10-8(2)6-12(13)15-11(10)7-9/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKRISXMDKXBVRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C(=CC(=O)O2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3058953
Record name 2H-1-Benzopyran-2-one, 7-ethoxy-4-methyl-
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Molecular Weight

204.22 g/mol
Source PubChem
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Physical Description

Solid
Record name 7-Ethoxy-4-methyl-2H-1-benzopyran-2-one
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Boiling Point

350.00 to 352.00 °C. @ 760.00 mm Hg
Record name 7-Ethoxy-4-methyl-2H-1-benzopyran-2-one
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CAS No.

87-05-8
Record name 7-Ethoxy-4-methylcoumarin
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Record name 4-Methyl-7-ethoxycoumarin
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Record name 7-Ethoxy-4-methylcoumarin
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Record name 2H-1-Benzopyran-2-one, 7-ethoxy-4-methyl-
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Record name 7-ethoxy-4-methylcoumarin
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Record name 7-ETHOXY-4-METHYLCOUMARIN
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Record name 7-Ethoxy-4-methyl-2H-1-benzopyran-2-one
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Melting Point

114 °C
Record name 7-Ethoxy-4-methyl-2H-1-benzopyran-2-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035095
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key structural characteristics of 7-ethoxy-4-methylcoumarin?

A1: this compound is an organic compound with the molecular formula C12H12O3 and a molecular weight of 204.22 g/mol [, ]. Its structure features a coumarin core with an ethoxy group at the 7th position and a methyl group at the 4th position.

Q2: How is this compound detected and quantified in various matrices?

A2: Several analytical techniques have been employed for the detection and quantification of this compound. High-performance liquid chromatography (HPLC) coupled with UV-vis absorbance detection is a common method used for analyzing this compound in complex mixtures, such as urine and plant extracts [, ]. Gas chromatography coupled with mass spectrometry (GC-MS) offers high sensitivity and selectivity for analyzing this compound in cigarette samples after extraction and purification steps [].

Q3: Can you elaborate on the fluorescence properties of this compound and their applications?

A3: this compound exhibits fluorescence, meaning it emits light upon excitation. This property is sensitive to its surrounding environment, making it useful in various applications. For instance, researchers have studied its fluorescence behavior in the presence of ionic micelles like sodium dodecyl sulfate (SDS) and hexadecyltrimethylammonium chloride (HDTC) to understand its solubilization characteristics []. Additionally, the impact of inorganic salts on the fluorescence of this compound in SDS micellar solutions has been investigated, revealing insights into quenching mechanisms influenced by electrostatic forces and electron transfer reactions [].

Q4: Has this compound been found in natural sources, and if so, what are its potential biological activities?

A4: Yes, this compound has been identified in wild Piquin chili (Capsicum annuum var. Glabriusculum) []. Intriguingly, research suggests that this compound acts as a dopamine D2 receptor agonist []. This interaction with the dopaminergic system holds promise for potential therapeutic applications, particularly in addressing conditions like Parkinson's disease.

Q5: Are there any known metabolic pathways involving this compound?

A5: While specific metabolic pathways for this compound haven't been extensively detailed in the provided research, its structural similarity to coumarin suggests it might be metabolized by cytochrome P450 enzymes, particularly CYP2A5, which is known as coumarin 7-hydroxylase []. This enzyme is responsible for hydroxylating coumarin at the 7th position, and similar activity could be anticipated with this compound.

Q6: Is there evidence of this compound being a metabolite of other compounds?

A6: Yes, this compound is documented as a urinary metabolite of methoxypsoralens, compounds found in certain Umbelliferae medicines []. This suggests that the human body can metabolize methoxypsoralens, leading to the formation of this compound, which is then excreted in urine.

Q7: Have any studies investigated the thermodynamic properties of this compound?

A7: Yes, researchers have determined the standard molar enthalpies of formation in the crystalline phase for this compound []. This information provides insights into the energy changes associated with its formation and is crucial for understanding its stability and potential reactions.

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